4-Chlorophenyl acetate

Alkaline hydrolysis Hammett equation Linear free-energy relationship

4-Chlorophenyl acetate (CAS 876-27-7), also designated p-chlorophenyl acetate or acetic acid 4-chlorophenyl ester, is a para-halogen-substituted aryl acetate ester with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g·mol⁻¹. It belongs to the substituted phenyl acetate series, in which the electron-withdrawing chlorine substituent (Hammett σₚ = 0.23) imparts intermediate reactivity between the unsubstituted parent phenyl acetate (σₚ = 0.00) and the strongly activated 4-nitrophenyl acetate (σₚ = 1.00).

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 876-27-7
Cat. No. B1594417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl acetate
CAS876-27-7
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
InChIKeyKEUPLGRNURQXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenyl Acetate (CAS 876-27-7) — Product Identity, Class Profile, and Procurement Baseline


4-Chlorophenyl acetate (CAS 876-27-7), also designated p-chlorophenyl acetate or acetic acid 4-chlorophenyl ester, is a para-halogen-substituted aryl acetate ester with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g·mol⁻¹ . It belongs to the substituted phenyl acetate series, in which the electron-withdrawing chlorine substituent (Hammett σₚ = 0.23) imparts intermediate reactivity between the unsubstituted parent phenyl acetate (σₚ = 0.00) and the strongly activated 4-nitrophenyl acetate (σₚ = 1.00) [1]. At ambient temperature it is a colorless to light yellow clear liquid with a boiling point of 228–232 °C, a specific gravity of approximately 1.23 (20/20 °C), and a logP of ~2.27 [2]. Commercially, it is routinely supplied at ≥98% purity (GC) and is used as a synthetic intermediate, an acyl donor in biocatalytic dynamic kinetic resolutions, and a mechanistic probe in enzymology [3].

4-Chlorophenyl Acetate Procurement: Why In-Class Substitution Without Verification Introduces Experimental Risk


Within the substituted phenyl acetate family, even ostensibly minor alterations to the para substituent produce large, quantifiable shifts in hydrolysis rate, enzymatic substrate activation phenotype, and chromatographic retention. 4-Chlorophenyl acetate occupies a narrow reactivity window: its Hammett σₚ value of 0.23 places it between the inert phenyl acetate (σₚ = 0.00) and the highly labile 4-nitrophenyl acetate (σₚ = 1.00), translating to a ~2.5-fold difference in alkaline hydrolysis rate relative to the unsubstituted parent [1]. In α-chymotrypsin assays, the chloro substituent triggers substrate activation—a kinetic signature absent in p-methyl, p-methoxy, and p-acetyl congeners—which fundamentally alters Michaelis–Menten parameter extraction and mechanistic interpretation [2]. In preparative biocatalysis, substituting generic isopropenyl acetate for 4-chlorophenyl acetate as the acyl donor in ruthenium/lipase dynamic kinetic resolution degrades enantiomeric excess from >99% to suboptimal levels due to catalyst incompatibility [3]. These are not interchangeable reagents; the specific substituent governs both reaction kinetics and outcome fidelity.

4-Chlorophenyl Acetate: Comparator-Controlled Quantitative Evidence for Scientific Selection


Alkaline Hydrolysis Rate Differentiation via Hammett Linear Free-Energy Relationship

The catalyzed alkaline hydrolysis of substituted phenyl acetates obeys a well-characterized Hammett relationship: log kₒₒₛ = (−3.29 ± 0.03) + (1.77 ± 0.001) σ, with a positive ρ value of +1.77 confirming rate acceleration by electron-withdrawing substituents [1]. Applying the standard Hammett σₚ value of 0.23 for the p-Cl substituent and 0.00 for the unsubstituted phenyl acetate comparator yields a calculated rate ratio k(p-Cl)/k(p-H) ≈ 10^(1.77 × 0.23) ≈ 2.55 [2]. The rate for 4-chlorophenyl acetate is thus approximately 2.5-fold higher than phenyl acetate but far below that of 4-nitrophenyl acetate (σₚ = 1.00; estimated ~59-fold acceleration). This intermediate hydrolysis liability is critical when selecting a substrate that balances sufficient reactivity for detection with adequate aqueous stability for practical handling.

Alkaline hydrolysis Hammett equation Linear free-energy relationship Aryl acetate reactivity

α-Chymotrypsin Substrate Activation Phenotype: Differential Behavior Among para-Substituted Phenyl Acetates

In a systematic steady-state kinetic study across a panel of para-substituted phenyl acetates, 4-chlorophenyl acetate exhibited pronounced substrate activation—a phenomenon where increasing substrate concentration accelerates turnover beyond simple saturation kinetics—a behavior shared with p-bromophenyl acetate and p-nitrophenyl acetate but absent in p-methylphenyl acetate, p-methoxyphenyl acetate, and p-acetylphenyl acetate, which showed little to no activation [1]. The kcat value for the chloro derivative decreased in accordance with increasing σ⁻ substituent constant, while kcat/Km(app) showed an inverse σ⁻ dependence. This bifurcation in activation phenotype means that substituting p-chlorophenyl acetate with p-methyl or p-methoxy analogs would fundamentally alter the kinetic model required for data analysis, invalidating direct parameter comparisons.

α-Chymotrypsin Substrate activation Enzyme kinetics Michaelis–Menten Acyl-enzyme

Dynamic Kinetic Resolution Acyl Donor: Performance Superiority over Isopropenyl Acetate and 3-Acetoxypyridine

In the ruthenium/lipase co-catalyzed dynamic kinetic resolution (DKR) of secondary alcohols, three acyl donors were explicitly compared: isopropenyl acetate (47), 4-chlorophenyl acetate (48), and 3-acetoxypyridine (49) [1]. Among these, 4-chlorophenyl acetate was identified as the uniquely compatible donor, enabling simultaneous efficient enzymatic transesterification with Candida antarctica lipase B and uninterrupted ruthenium-catalyzed racemization of the substrate alcohol. Using 4-chlorophenyl acetate, the DKR of a range of secondary alcohols proceeded with >99% enantiomeric excess and good to high isolated yields across multiple substrates [2][3]. Isopropenyl acetate, the most common generic acyl donor in lipase-catalyzed resolutions, was incompatible with the ruthenium catalyst under the DKR conditions, leading to catalyst deactivation or side reactions.

Dynamic kinetic resolution Biocatalysis Lipase Ruthenium catalyst Enantioselective acylation

Physical Property Differentiation: Boiling Point, Density, and logP Relative to Phenyl Acetate and 4-Bromophenyl Acetate Analogs

4-Chlorophenyl acetate exhibits a boiling point of 228–232 °C (760 mmHg), a density of 1.227 g·cm⁻³, and a logP of 2.27 [1]. These values represent substantial shifts from the unsubstituted phenyl acetate (bp 196 °C, density 1.073 g·cm⁻³) [2] and moderate differences from 4-bromophenyl acetate (bp ~250 °C, density ~1.50 g·cm⁻³) and p-cresyl acetate (bp 210–211 °C, density 1.047 g·cm⁻³) [3]. The ~35 °C boiling point elevation relative to phenyl acetate and the ~0.15 g·cm⁻³ density increase are directly attributable to the chlorine substituent's mass and polarizability, translating to distinguishable GC retention indices on both non-polar (SE-30) and polar (OV-351) capillary columns as systematically documented for the chlorinated phenyl acetate series at 160, 180, and 200 °C [4].

Physicochemical properties Boiling point Density logP Chromatographic retention

Bacterial 4-Chlorophenylacetate 3,4-Dioxygenase: Substrate Specificity Relative to 4-Bromophenyl Acetate

The two-component 4-chlorophenylacetate 3,4-dioxygenase system from Pseudomonas sp. strain CBS3 (EC 1.14.12.9) catalyzes the oxidative dehalogenation of 4-chlorophenylacetate to 3,4-dihydroxyphenylacetate with concomitant chloride release [1]. According to BRENDA enzyme database entries, the enzyme also accepts 4-bromophenyl acetate as a substrate, displaying 102% relative activity compared to the native 4-chlorophenyl acetate substrate (set at 100%) [2]. This near-equivalent turnover of the bromo analog defines the halogen tolerance of the active site, but critically, 4-hydroxyphenylacetate, 4-chloro-3-hydroxyphenylacetate, and 3-chloro-4-hydroxyphenylacetate were poor substrates, confirming that the para-halogen (Cl or Br) substitution pattern is a strict requirement for efficient enzymatic conversion [1]. Thus, 4-chlorophenyl acetate is the native, evolutionarily optimized substrate for this dioxygenase system.

Bacterial degradation Dioxygenase Dehalogenation Pseudomonas Bioremediation

4-Chlorophenyl Acetate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Mechanistic Enzymology: α-Chymotrypsin Substrate Activation Studies

4-Chlorophenyl acetate is one of the few para-substituted phenyl acetates that exhibits substrate activation in α-chymotrypsin-catalyzed hydrolysis, making it an essential tool compound for laboratories investigating cooperative substrate binding, acyl-enzyme intermediate partitioning, or pressure/temperature effects on activation phenomena [1]. Its intermediate Hammett σₚ value (0.23) places it between the over-reactive p-nitrophenyl acetate and the non-activatable p-methyl/p-methoxy congeners, providing a controlled window for extracting deacylation rate constants without the confounding influence of excessive spontaneous hydrolysis or absent activation [2].

Preparative Biocatalysis: Ruthenium/Lipase Dynamic Kinetic Resolution of Chiral Alcohols

In the widely cited Ru/lipase DKR protocol, 4-chlorophenyl acetate is the irreplaceable acyl donor; isopropenyl acetate and 3-acetoxypyridine fail to maintain dual-catalyst compatibility [3]. Laboratories engaged in asymmetric synthesis of chiral acetates from racemic secondary alcohols (including β-halo alcohols, α-hydroxy esters, and 1-heteroaryl ethanols) must procure 4-chlorophenyl acetate specifically to achieve the >99% ee benchmark established in the literature [4]. Post-2005 reports note that the p-chlorophenol byproduct toxicity has motivated alternative donor development; however, for method validation, catalyst screening, and reproducibility, 4-chlorophenyl acetate remains the reference standard [5].

Environmental Microbiology: Aryl Acetate Catabolic Pathway Characterization

The Pseudomonas sp. CBS3 two-component 4-chlorophenylacetate 3,4-dioxygenase system (EC 1.14.12.9) uses 4-chlorophenyl acetate as the native substrate, converting it to 3,4-dihydroxyphenylacetate with concomitant dehalogenation [6]. This compound is therefore required as the positive-control substrate when assaying this enzyme, mapping bacterial degradation pathways of chlorinated aromatics, or engineering dioxygenases for bioremediation applications. The 4-bromo analog (102% relative activity) can serve as a comparative substrate but cannot replace the native chloro compound for baseline enzyme characterization [7].

Analytical Reference: GC Retention Index Benchmarking for Chlorinated Phenyl Acetates

The systematic GC retention study of the complete chlorinated phenyl acetate series on SE-30 (non-polar) and OV-351 (polar) capillary columns provides temperature-dependent retention indices that allow unambiguous identification of 4-chlorophenyl acetate in complex environmental or reaction mixtures [8]. Its distinct retention behavior relative to ortho- and meta-chloro isomers, as well as to phenyl acetate and higher chlorinated congeners, makes it a valuable calibration standard for laboratories employing GC-based monitoring of esterification reactions, environmental chlorophenol precursor analysis, or quality control of synthetic intermediates.

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